molecular formula C17H11ClF2N2S B8477892 5-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyrimidine CAS No. 558462-77-4

5-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyrimidine

Cat. No.: B8477892
CAS No.: 558462-77-4
M. Wt: 348.8 g/mol
InChI Key: PDMBHYJHTMOMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyrimidine is a useful research compound. Its molecular formula is C17H11ClF2N2S and its molecular weight is 348.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

558462-77-4

Molecular Formula

C17H11ClF2N2S

Molecular Weight

348.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]pyrimidine

InChI

InChI=1S/C17H11ClF2N2S/c18-12-1-4-14(5-2-12)23-17(11-8-21-10-22-9-11)15-7-13(19)3-6-16(15)20/h1-10,17H

InChI Key

PDMBHYJHTMOMCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(C2=C(C=CC(=C2)F)F)C3=CN=CN=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 5-[(2,5-difluorophenyl)-hydroxymethyl]pyrimidine (111 mg, 0.5 mmol) obtained in Referential Example 12 was dissolved in thionyl chloride (1.0 ml). A catalytic amount of dimethylformamide was added and the resulting mixture was stirred for 16 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added dioxane, and the resulting mixture was concentrated further. The residue was dissolved in dimethylformamide (5 ml), followed by the addition of 4-chlorobenzenethiol (108 mg, 0.75 mmol) and potassium carbonate (414 mg, 3.0 mmol) under a nitrogen atmosphere. The resulting mixture was stirred at 50° C. for 1 hour. After the reaction mixture was cooled to room temperature, diethyl ether (50 ml) was added thereto. The resulting mixture was washed with water and brine. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography (hexane:ethyl acetate=4:1) to give a mixture (202 mg) of the title compound and an unidentified compound as an oil.
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Three
Quantity
414 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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